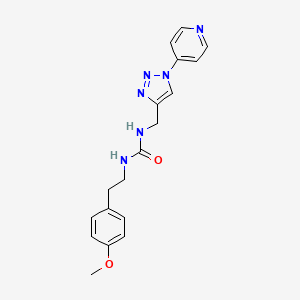
1-(4-methoxyphenethyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxyphenethyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Anticancer Applications
- Alkylurea derivatives, including those related to the compound , have been synthesized and evaluated for their antiproliferative activities against human cancer cell lines. These studies have shown that certain modifications, such as the introduction of an alkylurea moiety, can retain antiproliferative activity while reducing acute oral toxicity. This suggests potential applications in developing anticancer agents with lower side effects (Xiao-meng Wang et al., 2015).
Antimicrobial Activity
- N-Substituted ureas have shown moderate antimicrobial activity, indicating their potential use in developing new antimicrobial agents. This includes ureas with pyridine and triazole moieties, which might share structural similarities with the compound of interest (P. V. G. Reddy et al., 2003).
Inhibitory Activity Against Biological Targets
- Ureas containing pyridine and triazole structures have been investigated as inhibitors of specific enzymes and proteins, such as PI3Ks, mTOR, and ROCK kinases. These findings highlight the potential of such compounds in targeted therapy, particularly in cancer treatment where these pathways are often dysregulated (Roberta Pireddu et al., 2012).
Complexation and Molecular Sensing
- Studies on the conformational and tautomeric behavior of urea derivatives, including those with pyridine components, offer insights into their use in molecular sensing and supramolecular chemistry. This involves the ability of these compounds to undergo conformational changes upon binding to other molecules, which could be exploited in the design of molecular sensors or switches (Adam Kwiatkowski et al., 2019).
Propiedades
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[(1-pyridin-4-yltriazol-4-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-26-17-4-2-14(3-5-17)6-11-20-18(25)21-12-15-13-24(23-22-15)16-7-9-19-10-8-16/h2-5,7-10,13H,6,11-12H2,1H3,(H2,20,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNDQIFINDMXJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC2=CN(N=N2)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

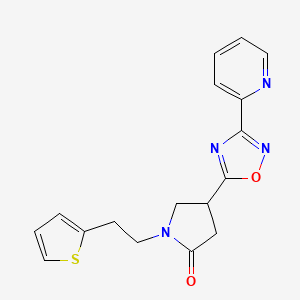
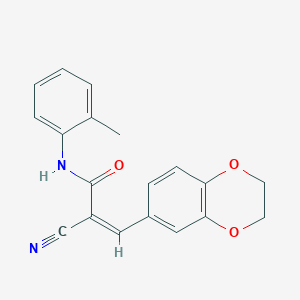
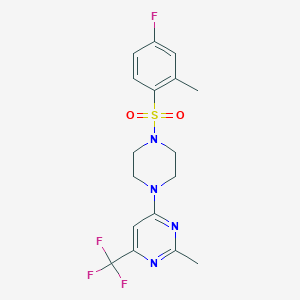
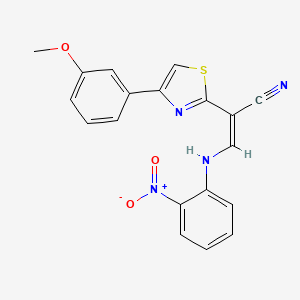
![7-Oxa-3-thia-10-azaspiro[5.6]dodecane;hydrochloride](/img/structure/B2409165.png)
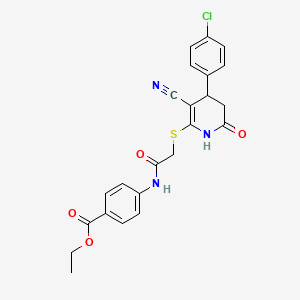
![5-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2409168.png)

![3-(2-chlorobenzyl)-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2409171.png)

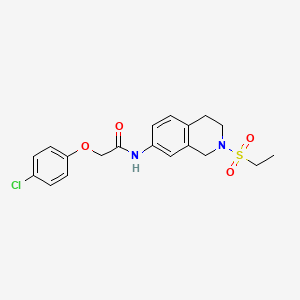
![Methyl 2-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2409175.png)
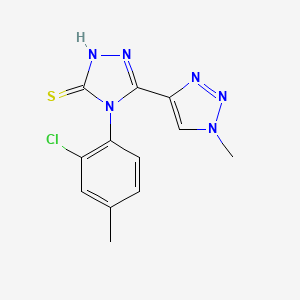
![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2409180.png)